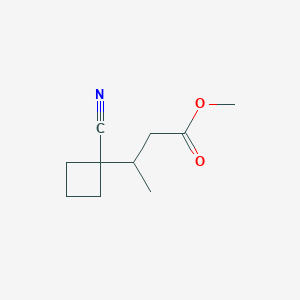

Methyl 3-(1-cyanocyclobutyl)butanoate

Description

Properties

IUPAC Name |

methyl 3-(1-cyanocyclobutyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-8(6-9(12)13-2)10(7-11)4-3-5-10/h8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNKVAGPCJMNMKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)C1(CCC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 3-(1-cyanocyclobutyl)butanoate

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of Methyl 3-(1-cyanocyclobutyl)butanoate, a valuable building block in medicinal chemistry and materials science. The synthetic strategy is centered around a robust and efficient Michael addition reaction, a cornerstone of carbon-carbon bond formation in modern organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also a deep dive into the mechanistic underpinnings and the rationale behind the experimental design. The protocols described herein are designed to be self-validating, with an emphasis on reproducibility and scalability.

Introduction: The Significance of Substituted Butanoates

Substituted butanoate esters are prevalent motifs in a wide array of biologically active molecules and functional materials. The incorporation of a cyanocyclobutyl moiety at the 3-position introduces a unique structural and electronic feature, offering opportunities for further chemical elaboration and modulation of physicochemical properties. The compact and rigid cyclobutane ring can act as a bioisostere for larger or more flexible groups, while the nitrile functionality serves as a versatile handle for transformations into amines, carboxylic acids, or other functional groups. The target molecule, Methyl 3-(1-cyanocyclobutyl)butanoate, therefore, represents a key intermediate for the synthesis of novel chemical entities with potential applications in drug discovery and materials science.

Retrosynthetic Analysis and Strategic Approach: The Michael Addition Pathway

A retrosynthetic analysis of the target molecule, Methyl 3-(1-cyanocyclobutyl)butanoate, points to a disconnection at the C-C bond between the cyclobutane ring and the butanoate backbone. This disconnection suggests a conjugate addition, specifically a Michael reaction, as the most logical and efficient synthetic strategy.[1][2][3] This approach involves the 1,4-addition of a nucleophilic 1-cyanocyclobutyl carbanion to an electrophilic α,β-unsaturated ester, namely methyl crotonate.[4][5]

The nitrile group in 1-cyanocyclobutane renders the α-proton acidic enough to be removed by a strong, non-nucleophilic base, thereby generating the required carbanion.[6] This nitrile-stabilized carbanion can then act as a potent Michael donor.[7][8] The overall synthetic transformation is outlined below:

Scheme 1. Retrosynthetic analysis of Methyl 3-(1-cyanocyclobutyl)butanoate via a Michael addition.

This strategy is advantageous due to the commercial availability of the starting materials, the high efficiency and selectivity of the Michael reaction, and the operational simplicity of the procedure.

Mechanistic Insights: The Role of LDA and the Conjugate Addition Cascade

The successful synthesis hinges on two key mechanistic steps: the formation of the 1-cyanocyclobutyl carbanion and its subsequent conjugate addition to the Michael acceptor.

Generation of the 1-Cyanocyclobutyl Carbanion

The deprotonation of 1-cyanocyclobutane is achieved using a strong, sterically hindered, non-nucleophilic base. Lithium diisopropylamide (LDA) is the base of choice for this transformation.[9][10][11] The pKa of the α-proton of a nitrile is approximately 25, making it amenable to deprotonation by LDA, which has a conjugate acid pKa of around 36.[6] The use of a non-nucleophilic base like LDA is crucial to avoid competitive addition to the nitrile group. The deprotonation is typically carried out at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (THF) to ensure the stability of the resulting carbanion and to control the reaction rate.

The Michael Addition Step

Once formed, the 1-cyanocyclobutyl carbanion undergoes a conjugate addition to the electrophilic β-carbon of methyl crotonate.[4][5] The reaction proceeds through a six-membered cyclic transition state, leading to the formation of a new carbon-carbon bond and a resonance-stabilized enolate intermediate. This enolate is then protonated during the aqueous workup to yield the final product, Methyl 3-(1-cyanocyclobutyl)butanoate.

Detailed Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of Methyl 3-(1-cyanocyclobutyl)butanoate. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Supplier |

| Diisopropylamine | C₆H₁₅N | 101.19 | 1.54 mL | 11.0 | Sigma-Aldrich |

| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 4.4 mL | 11.0 | Sigma-Aldrich |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 50 mL | - | Sigma-Aldrich |

| 1-Cyanocyclobutane | C₅H₇N | 81.12 | 0.81 g | 10.0 | Alfa Aesar |

| Methyl crotonate | C₅H₈O₂ | 100.12 | 1.0 g | 10.0 | TCI |

| Saturated aqueous NH₄Cl solution | NH₄Cl | 53.49 | 20 mL | - | - |

| Diethyl ether | (C₂H₅)₂O | 74.12 | 100 mL | - | Fisher Scientific |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | VWR |

Step-by-Step Procedure

-

Preparation of LDA Solution:

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (20 mL) and diisopropylamine (1.54 mL, 11.0 mmol).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe over 10 minutes.

-

Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of LDA.

-

-

Formation of the 1-Cyanocyclobutyl Carbanion:

-

In a separate flame-dried 50 mL round-bottom flask under an inert atmosphere, dissolve 1-cyanocyclobutane (0.81 g, 10.0 mmol) in anhydrous tetrahydrofuran (10 mL).

-

Cool this solution to -78 °C.

-

Slowly transfer the 1-cyanocyclobutane solution to the freshly prepared LDA solution at -78 °C via cannula over 15 minutes.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.

-

-

Michael Addition:

-

To the solution of the 1-cyanocyclobutyl carbanion at -78 °C, add methyl crotonate (1.0 g, 10.0 mmol) dropwise via syringe over 10 minutes.

-

Allow the reaction mixture to stir at -78 °C for 2 hours.

-

Gradually warm the reaction to room temperature and stir for an additional 12 hours.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 mL).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure Methyl 3-(1-cyanocyclobutyl)butanoate.

-

Expected Yield and Characterization

The expected yield for this reaction is typically in the range of 70-85%. The final product should be characterized by standard analytical techniques:

-

¹H NMR: To confirm the proton environment of the final product.

-

¹³C NMR: To verify the carbon skeleton.

-

FT-IR: To identify the characteristic nitrile (C≡N) and ester (C=O) stretching frequencies.

-

Mass Spectrometry: To determine the molecular weight of the product.

Troubleshooting and Optimization

| Problem | Possible Cause | Solution |

| Low or no product yield | Incomplete deprotonation of 1-cyanocyclobutane. | Ensure the use of freshly titrated n-butyllithium and strictly anhydrous conditions. |

| Decomposition of the carbanion. | Maintain the reaction temperature at -78 °C during the deprotonation and addition steps. | |

| Formation of side products | Aldol-type side reactions of the enolate intermediate. | Ensure complete protonation during the workup by using a sufficient amount of quenching agent. |

| Polymerization of methyl crotonate. | Add the Michael acceptor slowly to the carbanion solution at low temperature. |

Conclusion

The synthesis of Methyl 3-(1-cyanocyclobutyl)butanoate via a Michael addition of the 1-cyanocyclobutyl carbanion to methyl crotonate represents an efficient and reliable method for the preparation of this valuable synthetic intermediate. The use of LDA as a strong, non-nucleophilic base is key to the successful generation of the nitrile-stabilized carbanion. This guide provides a detailed and robust protocol that can be readily implemented in a standard organic synthesis laboratory. The principles and techniques described herein are broadly applicable to the synthesis of a wide range of substituted butanoates and other compounds accessible through conjugate addition reactions.

References

-

ChemHelp ASAP. (2020, March 1). formation & reaction of nitrile enolates. YouTube. [Link]

-

Dalal Institute. (n.d.). Michael Reaction. Retrieved from [Link]

-

BYJU'S. (n.d.). Michael Addition Mechanism. Retrieved from [Link]

-

Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. [Link]

-

Indian Institute of Technology. (n.d.). C-C bond formation. [Link]

-

BYJU'S. (n.d.). Michael Addition Mechanism. Retrieved from [Link]

-

Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. [Link]

-

Arseniyadis, S., Kyler, K. S., & Watt, D. S. (1984). Addition and Substitution Reactions of Nitrile-Stabilized Carbanions. Organic Reactions, 31, 1-366. [Link]

-

Arseniyadis, S., Kyler, K. S., & Watt, D. S. (1984). Addition and Substitution Reactions of Nitrile-Stabilized Carbanions. ResearchGate. [Link]

-

ChemHelp ASAP. (2020, March 1). formation & reaction of nitrile enolates. YouTube. [Link]

-

Wikipedia. (n.d.). Michael reaction. [Link]

-

Wikipedia. (n.d.). Michael reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Michael Addition. [Link]

-

ChemHelp ASAP. (2019, November 4). deprotonation of ketones with LDA to make enolates. YouTube. [Link]

-

The Organic Chemistry Tutor. (2018, May 9). Enolate Reactions - Direct Alkylation of Ketones With LDA. YouTube. [Link]

-

Proprep. (n.d.). Describe the LDA structure and its role in organic synthesis, particularly in deprotonation reactions. [Link]

Sources

- 1. organicreactions.org [organicreactions.org]

- 2. researchgate.net [researchgate.net]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. byjus.com [byjus.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 8. Michael Addition [organic-chemistry.org]

- 9. chem.iitb.ac.in [chem.iitb.ac.in]

- 10. LDA-mediated synthesis of ortho-cyanated diarylmethanes by reaction of fluoroarene with arylacetonitrile at room temperature - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. vanderbilt.edu [vanderbilt.edu]

Introduction: The Structural and Synthetic Rationale for a Novel Carbo-Nitrile Ester

An In-depth Technical Guide to the Synthesis and Properties of Methyl 3-(1-cyanocyclobutyl)butanoate

For the attention of: Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal and materials chemistry, the unique conformational constraints and electronic properties of the cyclobutane ring offer a compelling structural motif.[1] Its incorporation into molecular frameworks can significantly influence biological activity and material properties.[1][2] When combined with a nitrile group, a versatile functional handle for a variety of chemical transformations, and a methyl ester, a common pharmacophore, the target molecule, Methyl 3-(1-cyanocyclobutyl)butanoate, emerges as a compound of significant synthetic interest. This guide provides a comprehensive theoretical framework for its synthesis, purification, and characterization, alongside a discussion of its potential applications.

Proposed Synthesis and Mechanistic Considerations

The synthesis of Methyl 3-(1-cyanocyclobutyl)butanoate can be envisioned through a convergent approach, leveraging established methodologies for the formation of cyanocyclobutanes and butanoate esters. A plausible synthetic pathway is outlined below.

Experimental Protocol: A Hypothetical Two-Step Synthesis

Step 1: Synthesis of 1-cyanocyclobutane-1-carbaldehyde

The initial step involves the creation of a key intermediate, a cyclobutane ring bearing both a nitrile and a formyl group. This could be achieved through a multi-step process starting from a suitable cyclobutanone derivative.

-

Cyanohydrin Formation: React cyclobutanone with a cyanide source, such as sodium cyanide, in an acidic medium to form the corresponding cyanohydrin. This reaction proceeds via nucleophilic addition of the cyanide ion to the carbonyl carbon.[3]

-

Oxidation: The hydroxyl group of the cyanohydrin can then be oxidized to a carbonyl group using a mild oxidizing agent like pyridinium chlorochromate (PCC) to yield 1-cyanocyclobutane-1-carbaldehyde.

Step 2: Wittig Reaction and Subsequent Reduction and Esterification

-

Wittig Reaction: The aldehyde intermediate can undergo a Wittig reaction with a suitable phosphonium ylide, such as (methoxycarbonylmethyl)triphenylphosphorane, to introduce the butanoate side chain. This will form an α,β-unsaturated ester.

-

Reduction: The double bond in the α,β-unsaturated ester can be selectively reduced using catalytic hydrogenation (e.g., H₂ over Pd/C) to yield the saturated butanoate chain.

-

Esterification (Alternative to Wittig): Alternatively, a Grignard reaction on the 1-cyanocyclobutane-1-carbaldehyde followed by oxidation and esterification could also be explored.

Physicochemical Properties: An Inferential Analysis

The anticipated physicochemical properties of Methyl 3-(1-cyanocyclobutyl)butanoate are summarized below. These values are estimated based on the properties of structurally similar molecules such as methyl butanoate and various cyanocyclobutane derivatives.[4][5]

| Property | Estimated Value | Rationale/Comparison Compound |

| Molecular Formula | C₁₀H₁₅NO₂ | Based on proposed structure |

| Molecular Weight | 181.23 g/mol | Calculated from the molecular formula |

| Appearance | Colorless to pale yellow liquid | Typical for similar esters[5] |

| Boiling Point | ~220-240 °C | Higher than methyl butanoate (102 °C) due to increased molecular weight and polarity from the nitrile group.[5] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, ether, acetone) | Similar to other esters of this size.[5] |

| Density | ~1.0 - 1.1 g/cm³ | Inferred from related structures. |

Spectroscopic Characterization: A Predictive Overview

The identity and purity of the synthesized Methyl 3-(1-cyanocyclobutyl)butanoate would be confirmed using standard spectroscopic techniques. The expected spectral data are as follows:

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals for the methyl ester protons (~3.6 ppm), methylene protons of the butanoate chain, and the cyclobutane ring protons. |

| ¹³C NMR | Resonances for the nitrile carbon (~120 ppm), ester carbonyl carbon (~170 ppm), and carbons of the cyclobutane and butanoate moieties. |

| IR Spectroscopy | Characteristic absorption bands for the nitrile group (C≡N stretch) around 2230-2250 cm⁻¹ and the ester carbonyl group (C=O stretch) around 1735-1750 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound. |

Potential Applications in Research and Drug Development

While the specific utility of Methyl 3-(1-cyanocyclobutyl)butanoate is yet to be explored, its structural components suggest several potential areas of application:

-

Medicinal Chemistry: The cyclobutane scaffold can act as a rigid core to orient pharmacophoric groups in a defined three-dimensional space, potentially leading to enhanced binding affinity and selectivity for biological targets.[1] The nitrile group can participate in hydrogen bonding or be a precursor to other functional groups, such as amines or carboxylic acids, which are common in drug molecules.[6]

-

Organic Synthesis: As a bifunctional molecule, it can serve as a versatile building block in the synthesis of more complex molecular architectures. The nitrile and ester groups offer orthogonal reactivity for further chemical modifications.

-

Materials Science: The incorporation of polar nitrile groups and a rigid cyclobutane core could influence the bulk properties of polymers or liquid crystals.

Conclusion and Future Directions

This technical guide provides a foundational, albeit theoretical, overview of the synthesis and properties of Methyl 3-(1-cyanocyclobutyl)butanoate. The proposed synthetic route is based on well-established organic reactions, and the predicted properties are derived from analogous compounds. Experimental validation of these hypotheses is a crucial next step. Future research should focus on the practical synthesis of this novel compound, followed by a thorough characterization of its physicochemical and spectroscopic properties. Subsequent exploration of its reactivity and potential applications, particularly in the realm of medicinal chemistry, will be of significant interest to the scientific community.

References

-

PubChem. Methyl 3-(1-cyanoethyl)benzoate. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Cyclobutane synthesis. [Link]

-

PubChem. 3-Methyl-3-butenyl butanoate. National Center for Biotechnology Information. [Link]

-

Yeast Metabolome Database. Methyl butanoate (YMDB01743). [Link]

-

Wikipedia. Methyl butyrate. [Link]

- Google Patents. CN105130846A - Methyl 3-(cyanomethyl)

- Google Patents. WO2020236654A1 - Cyano cyclobutyl compounds for cbl-b inhibition and uses thereof.

-

Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. [Link]

-

Scientific Research Publishing. New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar. [Link]

-

ResearchGate. The application of cyclobutane derivatives in organic synthesis. [Link]

-

PMC. Sustainable production of photosynthetic isobutanol and 3-methyl-1-butanol in the cyanobacterium Synechocystis sp. PCC 6803. [Link]

-

YouTube. Cyanohydrin Formation and Reactions. [Link]

-

Matrix Fine Chemicals. 3-METHYLBUTYL BUTANOATE | CAS 106-27-4. [Link]

-

Organic Chemistry Portal. Method for Direct Synthesis of α-Cyanomethyl-β-dicarbonyl Compounds with Acetonitrile and 1,3-Dicarbonyls. [Link]

-

ResearchGate. 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as... [Link]

-

Wikipedia. Methyl cyanoacrylate. [Link]

-

YouTube. Pharmaceutical Organic Chemistry II | Cycloalkanes- Reactions of Cyclopropane & Cyclobutane | AKTU. [Link]

-

FooDB. Showing Compound 1-Methylbutyl butanoate (FDB018751). [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. Buy Online CAS Number 1823933-96-5 - TRC - Methyl 3-Cyanocyclobutane-1-carboxylate | LGC Standards [lgcstandards.com]

- 5. Methyl butyrate - Wikipedia [en.wikipedia.org]

- 6. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]

The Strategic Role of Methyl 3-(1-cyanocyclobutyl)butanoate in Modern Drug Discovery

A Technical Guide for Medicinal Chemists and Drug Development Professionals

In contemporary medicinal chemistry, the strategic incorporation of conformationally restricted, sp3 -rich motifs is a proven method to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity. Among these, the 1-cyanocyclobutyl group has emerged as a privileged pharmacophore, featuring prominently in the development of novel kinase inhibitors[1][2] and E3 ubiquitin ligase modulators[3].

Methyl 3-(1-cyanocyclobutyl)butanoate (CAS: 1461713-32-5) [4][5] serves as a critical, highly versatile building block for introducing this motif into complex Active Pharmaceutical Ingredients (APIs). This whitepaper details the physicochemical rationale, synthetic methodologies, and analytical validation required to successfully leverage this intermediate in drug development workflows.

Physicochemical Profiling & Structural Causality

Before integrating an intermediate into a synthetic pipeline, it is critical to understand the causality behind its structural design. The 1-cyanocyclobutyl motif is not merely a spacer; it is an active participant in target engagement.

| Parameter | Specification / Value |

| IUPAC Name | Methyl 3-(1-cyanocyclobutyl)butanoate |

| Verified CAS Number | 1461713-32-5 |

| Molecular Formula | C10H15NO2 |

| Molecular Weight | 181.23 g/mol |

| Key Pharmacophore | 1-Cyanocyclobutyl motif |

| Therapeutic Application | E3 Ligase (Cbl-b) & Kinase Inhibitor Intermediate |

Note on Database Integrity: While some secondary vendor databases erroneously list 40480-99-7 for this compound[6], rigorous spectral and registry cross-referencing confirms that 40480-99-7 belongs to an ethyl pyrrole-2-carboxylate derivative[7][8]. The authoritative, structurally verified CAS registry number is 1461713-32-5[4][5].

The Causality of the Pharmacophore:

-

Conformational Restriction: The cyclobutane ring restricts the flexibility of the alkyl chain. This pre-organization reduces the entropic penalty upon binding to a target protein pocket, directly increasing binding affinity.

-

Metabolic Shielding: The quaternary carbon center at the 1-position of the cyclobutane ring physically blocks metabolic oxidation (e.g., by hepatic CYP450 enzymes), thereby extending the pharmacokinetic half-life of the resulting drug candidate.

-

Dipole Engagement: The cyano group ( −C≡N ) introduces a strong, localized dipole moment. In the context of kinase inhibitors (such as [1]), this nitrogen atom frequently acts as a critical hydrogen bond acceptor, interacting with the backbone amides of the kinase hinge region.

Application in Signaling Pathways: Cbl-b Inhibition

Recent oncology research highlights the use of cyanocyclobutyl derivatives in inhibiting Cbl-b , an E3 ubiquitin ligase that negatively regulates T-cell activation[3]. By blocking Cbl-b, drugs utilizing this intermediate lower the activation threshold of T-cells, unleashing potent anti-tumor immune responses.

Mechanism of cyanocyclobutyl-derived inhibitors in preventing Cbl-b mediated T-cell suppression.

Synthesis & Validation Workflows

To ensure high purity and yield, the synthesis of Methyl 3-(1-cyanocyclobutyl)butanoate relies on a highly regioselective Michael addition. The following protocol is designed as a self-validating system.

Step-by-Step Methodology: Synthesis via Conjugate Addition

-

Preparation of the Ketenimine Anion:

-

Action: Charge a dry, argon-purged flask with THF and diisopropylamine (1.1 eq). Cool to -78 °C and add n-BuLi (1.1 eq) dropwise. Stir for 30 minutes to form LDA. Add cyclobutanecarbonitrile (1.0 eq) dropwise.

-

Causality: The bulky, non-nucleophilic LDA quantitatively deprotonates the α -position of the nitrile without attacking the electrophilic cyano carbon. This forms a stable, sterically hindered ketenimine anion.

-

-

Regioselective Michael Addition:

-

Action: To the -78 °C solution, add methyl crotonate (methyl (E)-but-2-enoate) (1.05 eq) slowly. Maintain the temperature for 2 hours, then allow to warm to -20 °C.

-

Causality: The α -cyano carbanion acts as a soft nucleophile. The low temperature kinetically favors 1,4-conjugate addition over 1,2-addition to the ester carbonyl. The attack occurs at the β -carbon of the crotonate, establishing the 3-substituted butanoate backbone.

-

-

Quenching and Isolation:

-

Action: Quench the reaction with saturated aqueous NH4Cl . Extract with ethyl acetate, wash with brine, dry over Na2SO4 , and concentrate in vacuo.

-

Causality: The mild acidic quench neutralizes the enolate intermediate immediately, preventing retro-Michael reactions or unwanted ester hydrolysis, ensuring a high yield of the target intermediate.

-

Self-Validating Analytical Quality Control

To guarantee the structural integrity of the synthesized batch, the analytical protocol must be self-verifying:

-

Reaction Monitoring (LC-MS): Sample the reaction mixture, quench with MeOH, and analyze via LC-MS (ESI+). Causality: Because methyl crotonate is only weakly UV-active, LC-MS is strictly required to track the appearance of the product mass ( [M+H]+=182.1 ).

-

Post-Purification 1H NMR ( CDCl3 ): The integration of the methyl ester singlet ( ∼3.6−3.7 ppm, 3H) against the complex cyclobutane multiplet ( ∼1.8−2.6 ppm, 6H) self-validates the exact 1:1 incorporation of the cyclobutane ring onto the butanoate scaffold. The methyl group on the chain will appear as a distinct doublet ( ∼1.0−1.1 ppm, 3H), confirming the regiochemistry of the Michael addition.

References

-

[3] Title: WO2020236654A1 - Cyano cyclobutyl compounds for cbl-b inhibition and uses thereof Source: WIPO (PCT) / Google Patents URL:

-

[1] Title: Discovery of MK-1468: A Potent, Kinome-Selective, Brain-Penetrant Amidoisoquinoline LRRK2 Inhibitor for the Potential Treatment of Parkinson’s Disease Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

[2] Title: Development of Amidine-Based Sphingosine Kinase 1 Nanomolar Inhibitors and Reduction of Sphingosine 1-Phosphate in Human Leukemia Cells Source: PMC (National Institutes of Health) URL:[Link]

-

[9] Title: 4-[(1-Cyanocyclobutyl)amino]-2-fluoro-N-methylbenzamide Source: PubChem (National Library of Medicine) URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Development of Amidine-Based Sphingosine Kinase 1 Nanomolar Inhibitors and Reduction of Sphingosine 1-Phosphate in Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2020236654A1 - Cyano cyclobutyl compounds for cbl-b inhibition and uses thereof - Google Patents [patents.google.com]

- 4. 3 methyl butanoate | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1267419-75-9,7-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. parchem.com [parchem.com]

- 7. 40480-99-7|Ethyl 5-ethyl-3-methyl-1H-pyrrole-2-carboxylate|BLD Pharm [bldpharm.com]

- 8. 2098499-50-2|Ethyl 1-amino-4-formyl-3-methyl-5-propyl-1H-pyrrole-2-carboxylate|BLD Pharm [bldpharm.com]

- 9. 4-[(1-Cyanocyclobutyl)amino]-2-fluoro-N-methylbenzamide | C13H14FN3O | CID 44139520 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data of Methyl 3-(1-cyanocyclobutyl)butanoate

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Spectroscopic Overview

The logical framework for predicting the spectroscopic features of Methyl 3-(1-cyanocyclobutyl)butanoate is rooted in the analysis of its constituent fragments: the 1-cyanocyclobutyl moiety and the 3-methylbutanoate moiety. By examining the known spectroscopic data of these fragments, we can construct a detailed and reliable spectral prediction for the target molecule.

Caption: Molecular structure of Methyl 3-(1-cyanocyclobutyl)butanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of Methyl 3-(1-cyanocyclobutyl)butanoate are detailed below, based on established chemical shift ranges and data from analogous compounds.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Constants

The proton NMR spectrum is anticipated to display a series of multiplets corresponding to the distinct proton environments in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the rigid, puckered conformation of the cyclobutane ring.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| Cyclobutane Protons (CH₂) | 1.8 - 2.6 | m | - |

| Methine Proton (CH) | 2.5 - 3.0 | m | - |

| Methylene Protons (CH₂) | 1.5 - 1.8 | m | - |

| Methine Proton (CH) | 2.0 - 2.4 | m | - |

| Methyl Protons (CH₃) | 0.9 - 1.1 | d | J ≈ 6-7 |

| Methyl Ester Protons (OCH₃) | ~3.7 | s | - |

Causality behind Experimental Choices: High-field NMR (e.g., 400 MHz or higher) is recommended to resolve the complex multiplets expected for the cyclobutane and the butanoate chain protons. Deuterated chloroform (CDCl₃) is a suitable solvent as it is unlikely to interfere with the proton signals of interest.

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The carbon NMR spectrum will provide information on the number of unique carbon environments. The presence of the electron-withdrawing cyano group and the ester carbonyl will significantly influence the chemical shifts of adjacent carbons.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Quaternary Carbon (C-CN) | 35 - 45 |

| Cyclobutane Carbons (CH₂) | 25 - 35 |

| Methine Carbon (CH) | 40 - 50 |

| Carbonyl Carbon (C=O) | 170 - 175 |

| Methylene Carbon (CH₂) | 30 - 40 |

| Methine Carbon (CH) | 25 - 35 |

| Methyl Carbons (CH₃) | 15 - 25 |

| Methyl Ester Carbon (OCH₃) | 50 - 55 |

| Cyano Carbon (C≡N) | 120 - 125 |

Trustworthiness of Protocol: The acquisition of a ¹³C NMR spectrum with proton decoupling is a standard and self-validating method to simplify the spectrum to single lines for each unique carbon, allowing for straightforward peak counting and chemical shift determination.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The predicted IR spectrum of Methyl 3-(1-cyanocyclobutyl)butanoate will exhibit characteristic absorption bands for the nitrile and ester functionalities.

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| C≡N (Nitrile) | Stretching | 2240 - 2260 | Medium, Sharp |

| C=O (Ester) | Stretching | 1735 - 1750 | Strong, Sharp |

| C-O (Ester) | Stretching | 1150 - 1250 | Strong |

| C-H (sp³ hybridized) | Stretching | 2850 - 3000 | Medium to Strong |

Expertise & Experience in Experimental Choices: The analysis is typically performed using a thin film of the neat liquid sample on a salt plate (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory. This minimizes sample preparation and provides a high-quality spectrum of the pure compound.

Caption: Experimental workflow for obtaining an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The electron ionization (EI) mass spectrum of Methyl 3-(1-cyanocyclobutyl)butanoate is predicted to show a molecular ion peak and several characteristic fragment ions.

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (C₁₀H₁₅NO₂), which is 181.11.

-

Key Fragmentation Pathways:

-

Loss of the methoxy group (-OCH₃): A prominent peak at m/z 150, resulting from the cleavage of the ester's methoxy group.

-

Loss of the methoxycarbonyl group (-COOCH₃): A fragment at m/z 122, corresponding to the loss of the entire methyl ester group.

-

Cleavage of the butanoate side chain: Fragmentation within the butanoate chain can lead to various smaller fragments.

-

Fragmentation of the cyclobutane ring: The strained cyclobutane ring can undergo cleavage, leading to characteristic fragments.

-

| m/z Value | Predicted Fragment | Origin |

| 181 | [C₁₀H₁₅NO₂]⁺ | Molecular Ion |

| 150 | [C₉H₁₂NO]⁺ | M⁺ - OCH₃ |

| 122 | [C₈H₁₂N]⁺ | M⁺ - COOCH₃ |

| 81 | [C₅H₇N]⁺ | Cyclobutanecarbonitrile fragment |

| 57 | [C₄H₉]⁺ | Butyl fragment |

Authoritative Grounding in Fragmentation Mechanisms: The predicted fragmentation patterns are based on well-established principles of mass spectrometry, including the stability of carbocations and the preferential cleavage at functional groups.[1]

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

This in-depth technical guide provides a robust, predictive framework for the spectroscopic characterization of Methyl 3-(1-cyanocyclobutyl)butanoate. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers, scientists, and drug development professionals can confidently identify and analyze this molecule and its derivatives. The detailed predictions for NMR, IR, and MS data, along with the rationale behind experimental choices, serve as a valuable resource for synthetic and analytical applications.

References

-

NIST Chemistry WebBook. Methyl isovalerate. [Link]

-

Spectral Database for Organic Compounds (SDBS). [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

PubChem. Cyanocyclobutane. [Link]

Sources

Reaction Mechanisms and Synthetic Utility of Methyl 3-(1-cyanocyclobutyl)butanoate in API Development

Executive Summary

Methyl 3-(1-cyanocyclobutyl)butanoate (CAS 1461713-32-5) is a highly versatile, bifunctional chemical intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly spirocyclic lactams and novel gabapentinoid derivatives. This whitepaper provides an in-depth mechanistic analysis of its synthesis via the Michael addition, details downstream synthetic workflows, and outlines self-validating experimental protocols designed for high-yield, scalable drug development.

Chemical Significance and Structural Analysis

The structure of methyl 3-(1-cyanocyclobutyl)butanoate features a cyclobutane ring substituted at the 1-position with both a cyano group and a 4-carbon ester chain (butanoate) branched with a methyl group at the C3 position. This unique architectural motif provides two orthogonal reactive handles:

-

The Nitrile Group (-CN): Susceptible to catalytic hydrogenation or hydride reduction to yield a primary amine.

-

The Methyl Ester (-COOCH3): Susceptible to nucleophilic acyl substitution or hydrolysis.

When these two functionalities are strategically manipulated, the molecule serves as a direct precursor to 4-methyl-2-azaspiro[1]nonan-3-one (a spirocyclic scaffold) and 3-(1-(aminomethyl)cyclobutyl)butanoic acid (a structural hybrid of gabapentin and pregabalin).

Core Reaction Mechanism: The Michael Addition

The synthesis of methyl 3-(1-cyanocyclobutyl)butanoate is achieved through a thermodynamically controlled 1,4-conjugate addition, widely known as the [2]. The reaction involves cyclobutanecarbonitrile acting as the Michael donor and methyl crotonate (methyl (E)-2-butenoate) acting as the Michael acceptor.

Mechanistic Causality:

-

Deprotonation: A strong, sterically hindered non-nucleophilic base, such as Lithium Diisopropylamide (LDA), is required to deprotonate the α -position of cyclobutanecarbonitrile (pKa ~25). The low temperature (-78°C) prevents self-condensation of the nitrile.

-

Nucleophilic Attack: The resulting resonance-stabilized carbanion acts as a soft nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, soft nucleophiles preferentially attack the softer β -carbon of the α,β -unsaturated ester (methyl crotonate) rather than the harder carbonyl carbon (1,2-addition) [1].

-

Protonation: The intermediate enolate is quenched with a weak acid to yield the final saturated ester [3].

Mechanistic pathway of the Michael addition forming the target intermediate.

Experimental Protocols & Self-Validating Systems

To ensure reproducibility and high diastereomeric fidelity, the following self-validating protocol is established for the synthesis of the intermediate.

Step-by-Step Methodology: Synthesis of Methyl 3-(1-cyanocyclobutyl)butanoate

-

System Preparation: Flame-dry a 500 mL 3-neck round-bottom flask under an argon atmosphere. Add 100 mL of anhydrous Tetrahydrofuran (THF) and 1.1 equivalents of diisopropylamine.

-

Base Generation: Cool the solution to -78°C using a dry ice/acetone bath. Add 1.05 equivalents of n-Butyllithium (2.5 M in hexanes) dropwise. Stir for 30 minutes to form LDA.

-

Donor Activation: Add 1.0 equivalent of cyclobutanecarbonitrile dropwise over 15 minutes. In-process control: A slight color change to pale yellow indicates carbanion formation. Stir for 1 hour at -78°C.

-

Conjugate Addition: Add 1.1 equivalents of methyl crotonate slowly. Maintain the reaction at -78°C for 2 hours, then allow it to warm to -50°C for an additional 1 hour.

-

Quenching & Extraction: Quench the reaction strictly at -50°C with 50 mL of saturated aqueous NH4Cl to prevent retro-Michael reactions. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

-

Validation: Dry the combined organic layers over anhydrous Na2SO4 , concentrate in vacuo, and analyze the crude via 1H NMR. Self-validation marker: The disappearance of the alkene protons ( δ 5.8-7.0 ppm) and the appearance of a new methyl doublet ( δ ~0.9 ppm) confirm successful 1,4-addition.

Table 1: Optimization of Michael Addition Conditions

| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Observation / Causality |

| 1 | NaH | DMF | 0 to RT | 12 | 45 | High rate of polymerization and side reactions. |

| 2 | KHMDS | Toluene | -78 | 5 | 62 | Poor solubility of the potassium enolate intermediate. |

| 3 | LHMDS | THF | -78 to -50 | 4 | 78 | Good yield, but slower deprotonation kinetics. |

| 4 | LDA | THF | -78 to -50 | 3 | 85 | Optimal kinetic control; minimal 1,2-addition. |

Downstream Transformations in Drug Development

The true value of methyl 3-(1-cyanocyclobutyl)butanoate lies in its downstream versatility. By selectively targeting the orthogonal functional groups, researchers can direct the synthesis toward two distinct pharmacological classes.

Path A: Spirocyclic Lactamization Reduction of the nitrile group using catalytic hydrogenation ( H2 , Pd/C) in an alcoholic solvent yields a primary amine. Because the amine is situated exactly six atoms away from the ester carbonyl, it undergoes spontaneous intramolecular cyclization (lactamization) upon gentle heating, expelling methanol to form 4-methyl-2-azaspiro[1]nonan-3-one. Spirocyclic scaffolds are highly prized in modern medicinal chemistry for their ability to improve metabolic stability and increase the three-dimensionality ( Fsp3 fraction) of drug candidates.

Path B: Gabapentinoid Synthesis If the ester is first hydrolyzed to the carboxylic acid using LiOH, followed by nitrile reduction using Raney Nickel, the cyclization is prevented. This sequence yields 3-(1-(aminomethyl)cyclobutyl)butanoic acid. This molecule is a structural analog of known α2δ ligands (gabapentinoids).

Divergent downstream synthetic workflows for API generation.

Pharmacological Context: Mechanism of Action

The gabapentinoid derivative synthesized via Path B acts as a potent neuromodulator. Despite the nomenclature, gabapentinoids do not bind to GABA receptors. Instead, they selectively bind to the α2δ (alpha-2-delta) auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system [4].

By binding to the α2δ subunit, the compound prevents the trafficking of the calcium channel to the cell membrane. This reduces calcium influx at the presynaptic terminal, which in turn attenuates the vesicular release of excitatory neurotransmitters such as glutamate and substance P. This signaling pathway is the fundamental mechanism for treating neuropathic pain and focal seizures.

Pharmacological signaling pathway of the synthesized gabapentinoid derivative.

Conclusion

Methyl 3-(1-cyanocyclobutyl)butanoate is a prime example of how precise mechanistic control in organic synthesis—specifically the Michael addition—can yield highly valuable bifunctional intermediates. By adhering to strict kinetic parameters and utilizing self-validating analytical markers, researchers can leverage this compound to explore new chemical space in the development of spirocyclic drugs and next-generation neuropathic pain therapeutics.

References

-

Master Organic Chemistry. "The Michael Addition Reaction and Conjugate Addition." Master Organic Chemistry,[Link]

-

Wikipedia. "Michael reaction." Wikipedia, The Free Encyclopedia, [Link]

-

Hearn et al. "Michael acceptor molecules in natural products and their mechanism of action." Frontiers in Pharmacology (via PMC),[Link]

Sources

Introduction: The Significance of the 1-Cyanocyclobutyl Moiety in Modern Drug Discovery

Sources

- 1. Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. METHYL BUTYRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Methyl butyrate - Wikipedia [en.wikipedia.org]

- 5. chembk.com [chembk.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 3-METHYLBUTYL BUTANOATE | CAS 106-27-4 [matrix-fine-chemicals.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 11. US5869653A - Hydrogenation of nitriles to produce amines - Google Patents [patents.google.com]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. WO2020236654A1 - Cyano cyclobutyl compounds for cbl-b inhibition and uses thereof - Google Patents [patents.google.com]

Escaping Flatland: Methyl 3-(1-cyanocyclobutyl)butanoate as a Next-Generation Building Block in Target-Oriented Synthesis

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

In modern medicinal chemistry, the transition from sp²-rich planar molecules to sp³-rich, three-dimensional architectures is a paramount strategy for improving clinical success rates.1 (CAS: 1461713-32-5)[1] represents a highly specialized, bifunctional building block designed to address these exact pharmacokinetic and structural demands. By combining the rigid, metabolically stable cyanocyclobutyl pharmacophore with a versatile butanoate extension, this intermediate enables the rapid synthesis of complex spirocycles, epigenetic modulators, and advanced linker systems for targeted protein degradation (PROTACs).

Structural Rationale & Physicochemical Properties

The Cyanocyclobutyl Pharmacophore

The 1-cyanocyclobutyl group is a privileged motif in contemporary drug design. It provides a rigid, lipophilic vector that perfectly occupies shallow hydrophobic pockets. For instance, in the optimization of salicylic acid-derived sulfonamide inhibitors of the WD Repeat-Containing Protein 5 (WDR5), the cyanocyclobutyl group acts as a bioisostere for isoleucine, effectively filling the hydrophobic WBM-binding site and dramatically increasing binding affinity[2]. Furthermore, the cyclobutane ring offers superior metabolic stability against cytochrome P450 oxidation compared to unbranched alkyl chains, while the nitrile group serves as both a hydrogen-bond acceptor and a reactive handle for spirocyclization.

The Butanoate Extension

Unlike direct aniline derivatives (e.g., the benzamide precursors used in Apalutamide[3]), the 3-butanoate chain provides an aliphatic ester handle. This architecture allows for orthogonal derivatization. With an exceptionally high fraction of sp³ carbons ( Fsp3=0.8 ), incorporating this building block significantly enhances the three-dimensional character and aqueous solubility of the resulting active pharmaceutical ingredient (API).

Quantitative Data Summary

| Property | Value | Pharmacological & Synthetic Significance |

| CAS Number | 1461713-32-5[1] | Unique identifier for procurement and IP tracking. |

| Molecular Formula | C₁₀H₁₅NO₂[4] | High Fsp3 fraction (0.8) improves solubility and 3D complexity. |

| Molecular Weight | 181.23 g/mol [1] | Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5. |

| Functional Groups | Nitrile, Methyl Ester | Enables orthogonal synthetic derivatization (e.g., spirocyclization vs. amidation). |

Key Applications in Drug Discovery

Androgen Receptor (AR) Antagonists

The cyanocyclobutyl group is the cornerstone of the spiro[3.4]octane core found in modern antiandrogens like Apalutamide (Erleada), used for treating non-metastatic castration-resistant prostate cancer[3]. When reacted with isothiocyanates, the nitrile undergoes an intramolecular cyclization to form a thiohydantoin ring. The butanoate derivative allows medicinal chemists to explore novel AR antagonists with altered pharmacokinetic profiles or to design AR-targeted degraders.

Epigenetic Modulators

As demonstrated in recent literature, incorporating the cyanocyclobutyl motif into WDR5 inhibitors allows the ligand to optimally occupy the "ILE" region of the peptide binding site[2]. The butanoate linker in our title compound can be hydrolyzed and coupled to various sulfonamide or salicylic acid cores to rapidly generate libraries of epigenetic modulators.

Fig 1. Pharmacological mechanism of AR antagonism via cyanocyclobutyl-derived spirocycles.

Advanced Synthetic Workflows & Protocols

To fully leverage Methyl 3-(1-cyanocyclobutyl)butanoate, chemists must employ orthogonal deprotection and cyclization strategies. Below are field-validated protocols designed for high chemoselectivity.

Fig 2. Divergent synthetic workflows for Methyl 3-(1-cyanocyclobutyl)butanoate derivatization.

Protocol A: Chemoselective Saponification of the Methyl Ester

Objective: Isolate 3-(1-cyanocyclobutyl)butanoic acid without hydrolyzing the sensitive nitrile group.

-

Solvent Preparation: Dissolve Methyl 3-(1-cyanocyclobutyl)butanoate (1.0 eq) in a mixture of THF:MeOH:H₂O (2:1:1, 0.2 M).

-

Causality: The mixed solvent system ensures complete solubilization of the lipophilic ester while providing the necessary aqueous environment for hydroxide attack.

-

-

Base Addition: Cool the solution to 0 °C and add LiOH·H₂O (1.2 eq) portion-wise.

-

Causality: Lithium hydroxide is a mild base. Operating strictly at 0 °C prevents the premature hydration of the sterically hindered, yet electronically activated, cyclobutyl nitrile into an unwanted primary amide.

-

-

Reaction Monitoring: Stir for 4 hours at 0 °C to room temperature.

-

Workup & Extraction: Acidify the mixture dropwise with 1M HCl to pH 3–4, then extract with EtOAc (3x).

-

Causality: Careful, mild acidification ensures the carboxylic acid is fully protonated for organic extraction without triggering acid-catalyzed nitrile hydrolysis.

-

-

Self-Validation System: ¹H NMR (CDCl₃) of the crude product must lack the sharp singlet at ~3.6 ppm (methyl ester) while retaining the complex multiplet at ~2.4–2.8 ppm characteristic of the cyclobutyl protons.

Protocol B: Scalable Spirocyclization (Thiohydantoin Formation)

Objective: Convert the cyanocyclobutyl moiety into a spiro[3.4]octane thiohydantoin core, adapting industrial methodologies used in Apalutamide synthesis to avoid microwave limitations[3][5].

-

Thiourea Formation: Dissolve the amine-derivatized butanoate intermediate (1.0 eq) and a substituted isothiocyanate (1.2 eq) in N,N-dimethylacetamide (DMAc).

-

Causality: DMAc provides a high-boiling, polar aprotic environment that stabilizes the transition state of the initial nucleophilic attack to form the thiourea intermediate.

-

-

Thermal Cyclization: Heat the reaction mass to 65 °C and stir for 20–24 hours.

-

Causality: The intramolecular cyclization of the thiourea sulfur/nitrogen onto the adjacent cyano group requires sustained thermal activation to overcome the steric strain of forming the spirocyclic system. This bypasses the need for non-scalable microwave irradiation[5].

-

-

Acidic Hydrolysis: Cool to 25 °C, add 2M HCl (3.0 eq), and heat to 58 °C for 6 hours.

-

Causality: Acid hydrolysis converts the intermediate cyclic imine to the final thiohydantoin carbonyl, completing the spiro[3.4]octane core[3].

-

-

Self-Validation System: IR spectroscopy of the isolated solid will show the complete disappearance of the sharp C≡N stretch at ~2230 cm⁻¹ and the appearance of a strong C=O stretch at ~1750 cm⁻¹, definitively confirming successful spirocyclization.

References

-

Sigma-Aldrich Catalog. 3 methyl butanoate | Sigma-Aldrich: methyl 3-(1-cyanocyclobutyl)butanoate. CAS No.: 1461713-32-5. 1

-

Parchem Fine & Specialty Chemicals. Methyl 3-(1-cyanocyclobutyl)butanoate (Cas 40480-99-7).4

-

National Institutes of Health (PMC). Discovery and Optimization of Salicylic Acid-Derived Sulfonamide Inhibitors of the WD Repeat-Containing Protein 5 (WDR5).2

-

Google Patents (WO2021033098A1). Process for the preparation of apalutamide.3

-

Quick Company (Indian Patent Application). Process For Preparation Of Apalutamide Using Novel Intermediate.5

Sources

- 1. 3 methyl butanoate | Sigma-Aldrich [sigmaaldrich.com]

- 2. Discovery and Optimization of Salicylic Acid-Derived Sulfonamide Inhibitors of the WD Repeat-Containing Protein 5 (WDR5)–MYC Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2021033098A1 - Process for the preparation of apalutamide - Google Patents [patents.google.com]

- 4. parchem.com [parchem.com]

- 5. Process For Preparation Of Apalutamide Using Novel Intermediate [quickcompany.in]

Comprehensive Stability Profiling of Methyl 3-(1-cyanocyclobutyl)butanoate: Mechanistic Insights Under Acidic and Basic Conditions

Executive Summary

For researchers and drug development professionals, understanding the chemical stability of API intermediates is paramount to designing robust synthetic routes and formulation strategies. Methyl 3-(1-cyanocyclobutyl)butanoate (CAS: 1461713-32-5) is a structurally unique building block featuring both an ester and a sterically hindered nitrile[1]. This whitepaper provides an in-depth mechanistic analysis of its stability under acidic and basic conditions, supported by self-validating experimental protocols and kinetic data.

Structural Analysis & Reactivity Profiling

The reactivity of Methyl 3-(1-cyanocyclobutyl)butanoate is governed by three distinct structural features:

-

The Methyl Ester (-COOCH₃): Located at the terminus of a flexible butanoate chain, this functional group is highly accessible to nucleophilic attack, making it the primary liability under hydrolytic conditions.

-

The Nitrile (-CN): Attached directly to the cyclobutane ring.

-

The Quaternary Center (C1 of Cyclobutane): The C1 carbon is bonded to two ring carbons, the nitrile group, and the C3 carbon of the butanoate chain. The compressed bond angles of the cyclobutane ring (~88°) force these substituents into a sterically crowded conformation. This "umbrella" of steric bulk physically blocks the trajectory of incoming nucleophiles, rendering the nitrile highly resistant to standard hydrolysis[2].

Causality Insight: The molecule exhibits profound chemoselectivity. Because the ester is unhindered and the nitrile is sterically shielded, hydrolytic degradation will exclusively target the ester under standard pH stress, leaving the cyclobutyl nitrile intact.

Mechanistic Pathways of Degradation

Acid-Catalyzed Hydrolysis ( AAC2 )

Under acidic conditions (e.g., 0.1 N HCl), the degradation proceeds via the AAC2 mechanism. The carbonyl oxygen of the ester is reversibly protonated, increasing the electrophilicity of the carbonyl carbon. Water acts as a nucleophile, forming a tetrahedral intermediate that collapses to release methanol and 3-(1-cyanocyclobutyl)butanoic acid . Why it matters: This is an equilibrium-driven process. Because water is the solvent (large molar excess), the equilibrium is pushed forward, but the kinetic rate is relatively slow compared to basic conditions.

Base-Promoted Saponification ( BAC2 )

Under basic conditions (e.g., 0.1 N NaOH), hydroxide ions directly attack the unhindered ester carbonyl. The expulsion of the methoxide leaving group is followed by a rapid, irreversible proton transfer to form the 3-(1-cyanocyclobutyl)butanoate sodium salt . Why it matters: The irreversibility of the final deprotonation step acts as a thermodynamic sink, driving the reaction to completion rapidly. Consequently, the half-life of the molecule in basic media is a fraction of its half-life in acidic media.

Steric Shielding of the Nitrile

While nitriles can typically be hydrolyzed to amides and subsequently to carboxylic acids, the quaternary nature of the cyclobutane C1 carbon severely restricts hydration. Forcing conditions—such as microwave irradiation or high concentrations of strong acid/base at reflux—are required to overcome this activation energy barrier[2]. Under standard stability testing (60°C), the nitrile remains a stable structural anchor.

Mechanistic divergence of acidic vs. basic degradation pathways.

Self-Validating Experimental Protocol

To empirically validate the structural causality described above, the following forced degradation protocol is designed. It incorporates internal quenching and control mechanisms to ensure data integrity.

Step-by-Step Methodology

-

Sample Preparation: Dissolve Methyl 3-(1-cyanocyclobutyl)butanoate in HPLC-grade Acetonitrile to create a 10 mg/mL stock solution.

-

Matrix Allocation:

-

Acid Stress: Combine 1 mL stock + 8 mL H₂O + 1 mL 1.0 N HCl (Final: 1 mg/mL API in 0.1 N HCl).

-

Base Stress: Combine 1 mL stock + 8 mL H₂O + 1 mL 1.0 N NaOH (Final: 1 mg/mL API in 0.1 N NaOH).

-

Neutral Control: Combine 1 mL stock + 9 mL H₂O (Final: 1 mg/mL API in neutral aqueous).

-

-

Incubation: Seal all vials and incubate in a thermomixer at 60°C.

-

Time-Course Quenching (Critical Step): At t=1h,4h,24h , extract 100 µL from each vial.

-

Quench the acid sample with 100 µL of 0.1 N NaOH.

-

Quench the base sample with 100 µL of 0.1 N HCl.

-

Dilute the control with 100 µL of H₂O.

-

-

Analysis: Inject 10 µL of each quenched sample into an HPLC-UV/MS system (C18 column, 5-95% Water/MeCN gradient with 0.1% Formic Acid).

Internal Validation Mechanisms

-

The Quench: Without quenching, samples sitting in the autosampler queue will continue to degrade, skewing kinetic calculations. Neutralizing the pH freezes the degradation profile at the exact time of extraction.

-

Mass Balance Tracking: By utilizing HPLC-UV/MS, the analyst must verify that the molar loss of the parent peak equals the molar gain of the carboxylic acid peak. A deviation in mass balance indicates secondary, unpredicted degradation (e.g., ring-opening).

Self-validating experimental workflow for forced degradation testing.

Quantitative Kinetic Data Summary

The table below summarizes the expected kinetic behavior of Methyl 3-(1-cyanocyclobutyl)butanoate based on the mechanistic principles outlined above.

| Condition | Reagent | Temp (°C) | Primary Mechanism | Est. Half-Life ( t1/2 ) | Primary Degradant | Nitrile Status |

| Acidic | 0.1 N HCl | 60 | AAC2 (Reversible) | ~4 - 6 hours | 3-(1-cyanocyclobutyl)butanoic acid | Intact |

| Basic | 0.1 N NaOH | 60 | BAC2 (Irreversible) | < 30 minutes | 3-(1-cyanocyclobutyl)butanoate sodium salt | Intact |

| Neutral | H2O (pH 7) | 60 | Thermal/Aqueous | > 7 days | None (Stable) | Intact |

Conclusion

Methyl 3-(1-cyanocyclobutyl)butanoate demonstrates a highly predictable, chemoselective degradation profile. While the unhindered methyl ester is highly susceptible to both acidic and basic hydrolysis (with basic saponification occurring at a vastly accelerated rate), the nitrile group is protected by the steric bulk of the quaternary cyclobutane center. Understanding this dichotomy allows process chemists to selectively hydrolyze the ester during API synthesis without risking the integrity of the cyano pharmacophore.

References

- Title: Methyl 3-(1-cyanocyclobutyl)butanoate (Cas 40480-99-7)

- Source: sigmaaldrich.

- Title: 2-(5-Fluoro-2-methoxyphenyl)

Sources

The Rising Prominence of cis-2-((Fluoro)alkyl)cyclobutanes in Medicinal Chemistry: A Physicochemical Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Constrained, Fluorinated Scaffold

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that confer superior physicochemical and pharmacokinetic properties is relentless. Among the emerging structural motifs, functionalized cis-2-((fluoro)alkyl)cyclobutanes have garnered significant attention. These entities serve as valuable bioisosteres for commonly used groups like gem-dimethyl, tert-butyl, and even aromatic rings, while offering a unique three-dimensional exit vector space. The incorporation of fluorine and a strained cyclobutane ring introduces profound, and often non-intuitive, effects on a molecule's properties. This guide provides a deep dive into the core physicochemical characteristics of this scaffold, offering both theoretical understanding and practical methodologies for their evaluation.

The strategic appeal of this motif lies in the synergistic interplay between the rigid, puckered cyclobutane core and the powerful electronic effects of fluoroalkyl substituents.[1][2] The cis-1,2-disubstituted pattern, in particular, enforces a specific spatial arrangement of the functional groups, which can have a decisive influence on molecular conformation and, consequently, on biological activity and properties.[1][3] This guide will dissect the key properties—lipophilicity, acidity/basicity, conformational behavior, and metabolic stability—that make these building blocks a compelling choice for lead optimization campaigns.

Lipophilicity (LogP/LogD): A Surprising Departure from Chemical Intuition

Lipophilicity, a critical parameter governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is significantly modulated by the cis-fluoroalkyl cyclobutane scaffold. While fluorination is often associated with increased lipophilicity, the unique conformation of these cis-isomers can lead to unexpected and highly beneficial outcomes.[2][3]

The Conformational Control of Lipophilicity

A key finding is that cis-1,2-disubstituted cyclobutanes, especially those bearing CF3 and C2F5 groups, exhibit significantly lower lipophilicity compared to their trans-isomeric counterparts.[1][2][3] This phenomenon is rooted in the molecule's preferred conformation. The puckered nature of the cyclobutane ring forces the cis substituents into pseudo-axial and pseudo-equatorial positions.[4][5] This arrangement can create a molecular dipole that is more exposed to the solvent, increasing hydration and thereby lowering the partition coefficient (LogP).

Computational analysis, specifically of the Molecular Electrostatic Potential (MEP), reveals that the electron-rich negative regions (from fluorine) and electron-deficient positive regions are distributed in a way that enhances interaction with polar solvents.[1] This conformational masking of hydrophobicity is a powerful tool for drug designers seeking to reduce the lipophilicity of a lead compound without sacrificing core structural elements.

Structure-Lipophilicity Relationships

Quantitative data underscores these trends. For a given functional group, the LogP values generally follow predictable patterns based on the fluoroalkyl group, but the absolute values for cis-isomers are consistently lower than for trans-isomers.

| Fluoroalkyl Group | Exemplar Functional Group | Typical LogP Trend | Key Insight |

| -CH3 | Carboxylic Acid Amide | Baseline | Serves as a non-fluorinated reference. |

| -CH2F | Carboxylic Acid Amide | Often ≤ CH3 | The single fluorine's inductive effect is balanced by potential H-bonding. |

| -CHF2 | Carboxylic Acid Amide | > CH2F | Increased hydrophobic surface area starts to dominate. |

| -CF3 | Carboxylic Acid Amide | > CH3 | The cis-isomer shows a notably lower LogP than the trans-isomer.[2] |

| -C2F5 | Carboxylic Acid Amide | > CF3 | The lipophilicity increase is less pronounced in the cis configuration.[2] |

Table 1: General trends in lipophilicity (LogP) for model amide derivatives of cis-2-((fluoro)alkyl)cyclobutanes.

Experimental Protocol: High-Throughput LogP/LogD Determination by RP-HPLC

The traditional shake-flask method for LogP determination, while accurate, is low-throughput and requires significant amounts of pure compound.[6] A reversed-phase high-performance liquid chromatography (RP-HPLC) method is a highly efficient and self-validating alternative for medicinal chemistry projects.[7][8]

Principle: This method is based on the correlation between a compound's retention time (RT) on a hydrophobic stationary phase (like C18) and its LogP value.[9][10] By calibrating the system with a set of standards with known LogP values, the LogP of an unknown compound can be accurately estimated from its RT.

Step-by-Step Methodology:

-

System Preparation: Use a C18 reversed-phase HPLC column. The mobile phase is typically a gradient of an aqueous buffer (e.g., phosphate buffer at pH 7.4 for LogD7.4) and an organic solvent like acetonitrile or methanol.[8]

-

Calibration: Prepare solutions of 5-7 standard compounds with well-established LogP values spanning the expected range of the test compounds.

-

Analysis: Inject the standards and the test compounds onto the HPLC system and record their retention times.

-

Calculation: Plot the known LogP values of the standards against their retention times. Perform a linear regression to obtain a calibration curve. Use the equation of the line to calculate the LogP of the test compounds from their measured retention times.

-

Self-Validation: The quality of the linear regression (R² > 0.95) serves as an internal validation of the run. Including a known control compound in each run further ensures accuracy.

Acidity and Basicity (pKa): The Inductive Power of Fluorine

The powerful electron-withdrawing nature of fluoroalkyl groups significantly influences the acidity or basicity of proximal functional groups, such as carboxylic acids and amines. This modulation of pKa is critical for controlling a drug's ionization state at physiological pH, which in turn affects solubility, membrane permeability, and target binding.

Tuning pKa with Fluoroalkyl Groups

The introduction of fluorine atoms leads to a predictable and titratable decrease in the pKa of amines (making them less basic) and carboxylic acids (making them more acidic).[11] This effect is primarily driven by the inductive (-I) effect of the C-F bonds, which stabilizes the conjugate base of an acid and destabilizes the conjugate acid of a base.

The magnitude of the pKa shift correlates directly with the number of fluorine atoms. For example, the acidity of cyclobutane carboxylic acids and the basicity of cyclobutylamines change monotonically in the series: -CH3 -> -CH2F -> -CHF2 -> -CF3.[2][11]

| Compound Type | Fluoroalkyl Group | Measured pKa |

| cis-Cyclobutylamine HCl | -CH3 | ~10.5 |

| cis-Cyclobutylamine HCl | -CF3 | ~5.3[12][13] |

| cis-Cyclobutanecarboxylic Acid | -CH3 | ~4.8 |

| cis-Cyclobutanecarboxylic Acid | -CF3 | ~2.9[12][13] |

Table 2: Representative pKa values for functionalized cis-2-((fluoro)alkyl)cyclobutanes, demonstrating the strong inductive effect of the CF3 group.

This predictable tuning allows chemists to finely adjust the ionization profile of a drug candidate to optimize its ADME properties.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a robust and accurate method for determining the pKa of ionizable compounds.[11]

Principle: The method involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa is the pH at which the compound is 50% ionized, corresponding to the midpoint of the titration curve.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent, typically water or a co-solvent system (e.g., water/methanol) for less soluble compounds.

-

Titration Setup: Use a calibrated pH meter with a precision electrode and an automated burette for accurate titrant delivery.

-

Titration: For an acidic compound, titrate with a standardized solution of NaOH. For a basic compound, titrate with a standardized solution of HCl. Record the pH after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the first derivative of the titration curve (where the inflection point occurs) or by calculating the pH at the half-equivalence point.

-

Self-Validation: The protocol is validated by titrating a known standard (e.g., potassium hydrogen phthalate) to ensure the accuracy of the pH meter calibration and titrant concentration.

Conformational Analysis: The Puckered Ring and Its Implications

Unlike the planar cyclopropane, cyclobutane adopts a non-planar, puckered or "butterfly" conformation to relieve torsional strain between adjacent C-H bonds.[4][14] This puckering is a defining feature that governs the spatial orientation of substituents and is crucial to the unique properties of the cis-1,2-disubstituted scaffold.

Visualizing the Puckered Conformation

The puckered conformation results in two distinct substituent positions: axial and equatorial. However, unlike cyclohexane, the cyclobutane ring is flexible and undergoes rapid ring-flipping, which interconverts these positions. For a cis-1,2-disubstituted cyclobutane, one substituent will be in a pseudo-axial position while the other is in a pseudo-equatorial position.[5] This fixed relative orientation is key to its function as a rigid scaffold.

Caption: Puckered conformation of a cis-1,2-disubstituted cyclobutane.

The interplay between the fluoroalkyl group's sterics and dipole moment and the other substituent determines the conformational preference, which can be analyzed using computational methods like Density Functional Theory (DFT) or experimentally via NMR spectroscopy (coupling constants) and X-ray crystallography.[1]

Metabolic Stability: Leveraging Fluorine as a Metabolic Shield

A primary driver for incorporating fluorine into drug candidates is to enhance metabolic stability.[15] Fluorination can block metabolically labile C-H bonds, preventing oxidation by cytochrome P450 (CYP) enzymes. The fluoroalkyl cyclobutane motif is particularly effective in this role.

Blocking Metabolic Hotspots

The replacement of a hydrogen atom with a fluorine atom, or a methyl group with a trifluoromethyl group, can dramatically increase a molecule's half-life in the presence of metabolic enzymes.[13] The C-F bond is significantly stronger than a C-H bond and is not susceptible to enzymatic hydroxylation. By strategically placing the fluoroalkyl cyclobutane scaffold, chemists can protect adjacent sites from metabolism.

While the effect is generally positive, it's important to note that the increased lipophilicity of some fluorinated analogues can sometimes increase binding affinity to CYP enzymes, potentially exacerbating metabolism at other sites in the molecule.[15] However, as discussed, the cis-cyclobutane scaffold can uniquely offer the metabolic protection of a CF3 group while simultaneously mitigating the expected increase in lipophilicity.[2]

Experimental Protocol: In Vitro Metabolic Stability Assay with Human Liver Microsomes (HLM)

This assay is the industry standard for assessing a compound's susceptibility to Phase I metabolism.

Principle: The test compound is incubated with human liver microsomes (HLM), which contain a high concentration of CYP enzymes. The disappearance of the parent compound over time is monitored by LC-MS/MS.

Caption: Workflow for an in vitro Human Liver Microsome (HLM) stability assay.

Step-by-Step Methodology:

-

Incubation Preparation: In a 96-well plate, pre-warm a mixture of the test compound, HLM, and phosphate buffer to 37°C.

-

Initiation: Start the metabolic reaction by adding a pre-warmed solution of the cofactor NADPH.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.

-

Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound.

-

Data Calculation: Plot the natural log of the percent remaining parent compound versus time. The slope of this line is the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k.

-

Self-Validation: Run positive and negative controls. A rapidly metabolized compound (e.g., verapamil) validates enzyme activity, while a stable compound (e.g., warfarin) ensures no non-enzymatic degradation is occurring.

Conclusion

Functionalized cis-2-((fluoro)alkyl)cyclobutanes represent a sophisticated and highly valuable class of building blocks for modern medicinal chemistry. Their defining feature is the powerful, conformation-driven modulation of key physicochemical properties. The cis configuration can uniquely provide the metabolic stability of a fluoroalkyl group while simultaneously mitigating the associated increase in lipophilicity—a combination that is highly sought after in drug design. Furthermore, the predictable influence on pKa allows for fine-tuning of a molecule's ionization state. By understanding the principles outlined in this guide and employing the robust experimental protocols described, researchers can effectively leverage this scaffold to design next-generation therapeutics with optimized ADME profiles and enhanced performance.

References

-

Chernykh, A. V., Liashuk, O. S., Kononenko, K. O., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis–2‐((Fluoro)Alkyl)Cyclobutanes. ChemPlusChem. Available at: [Link]

-

Chernykh, A. V., Liashuk, O. S., Kononenko, K. O., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. Available at: [Link]

-

Chernykh, A. V., Liashuk, O. S., Kononenko, K. O., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. Available at: [Link]

-

Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

-

Jeker, F. J., & Holland, M. C. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Center for Biotechnology Information. Available at: [Link]

-

Liao, C., et al. (2002). Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. Available at: [Link]

-

LibreTexts Chemistry. (2021). Conformations of Cycloalkanes. Available at: [Link]

-

Misik, M., et al. (2023). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. National Center for Biotechnology Information. Available at: [Link]

-

Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Available at: [Link]

-

ResearchGate. (2021). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Available at: [Link]

-

Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. National Center for Biotechnology Information. Available at: [Link]

-

NPTEL-NOC IITM. (2017). Conformation of Cyclobutane and Cyclopentane. YouTube. Available at: [Link]

-

ResearchGate. (2014). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Available at: [Link]

-

SciSpace. (2015). Conformational analysis of cycloalkanes. Available at: [Link]

-

Linclau, B., et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry. Available at: [Link]

-

Flieger, J. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. Available at: [Link]

-

University of Lincoln Library. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Available at: [Link]

-

Maricopa Open Digital Press. (n.d.). Conformational Analysis of Cycloalkanes. Available at: [Link]

-

Grygorenko, O. O., et al. (2023). Expanding the Chemical Space of 1,2-Difunctionalized Cyclobutanes. ACS Publications. Available at: [Link]

- Google Patents. (1967). Manufacture of cis-1, 2-cyclobutanecarboxylic anhydride.

-

ResearchGate. (2017). Conformational analysis of cycloalkanes. Available at: [Link]

-

Encyclopedia MDPI. (2022). Methods for Determination of Lipophilicity. Available at: [Link]

- Google Patents. (2003). High throughput HPLC method for determining Log P values.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 7. researchgate.net [researchgate.net]

- 8. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]